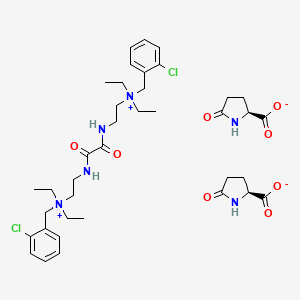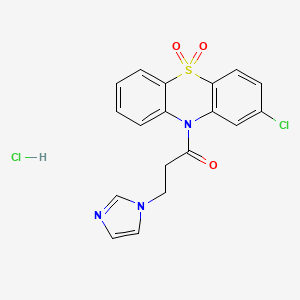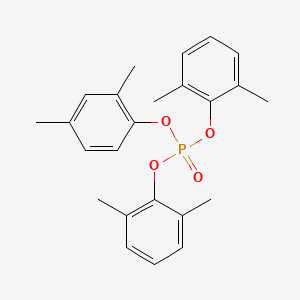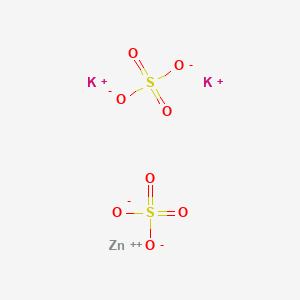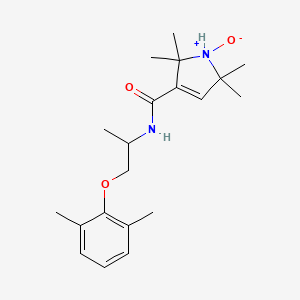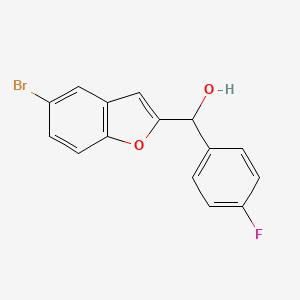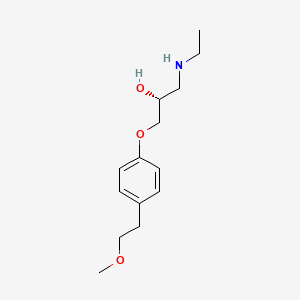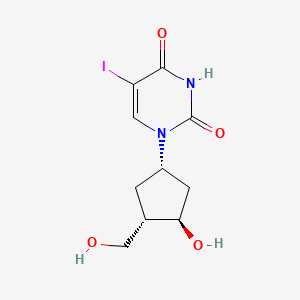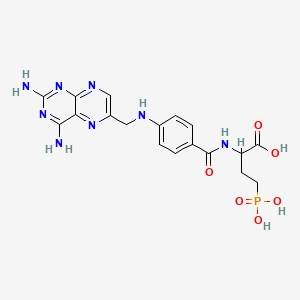
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid is a complex organic compound that belongs to the class of pteridines
准备方法
合成路线与反应条件
2-((4-(((2,4-二氨基蝶啶-6-基)甲基)氨基)苯基)羰基氨基)-4-磷酰丁酸的合成涉及多个步骤,从蝶啶和苯甲酸衍生物的基本结构单元开始。关键步骤包括:
蝶啶环的形成: 通常通过胍与合适的醛或酮缩合实现。
苯甲酸衍生物的连接: 这涉及蝶啶环与苯甲酸衍生物的反应,通常由偶联剂(如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二酰亚胺))促进。
引入磷酰丁酸部分: 此步骤涉及中间体化合物与磷酰丁酸衍生物在合适条件下(例如,三乙胺等碱的存在)的反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。诸如连续流动合成和使用自动化反应器之类的技术可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-((4-(((2,4-二氨基蝶啶-6-基)甲基)氨基)苯基)羰基氨基)-4-磷酰丁酸可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生取代反应,特别是在氨基处,使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;通常在乙醇或四氢呋喃等溶剂中进行。
取代: 烷基卤化物,酰氯;反应通常在吡啶或三乙胺等碱的存在下进行。
主要生成物
氧化: 形成具有额外含氧官能团的氧化衍生物。
还原: 形成含氧官能团较少的还原衍生物。
取代: 形成在氨基上连接有新的烷基或酰基的取代衍生物。
科学研究应用
2-((4-(((2,4-二氨基蝶啶-6-基)甲基)氨基)苯基)羰基氨基)-4-磷酰丁酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元,以及作为各种化学反应中的试剂。
生物学: 研究其在生化途径中的作用及其作为研究酶活性的探针的潜力。
医药: 研究其潜在的治疗应用,特别是在治疗与叶酸代谢相关的疾病方面。
工业: 用于开发新材料,以及作为某些工业过程中的催化剂。
作用机制
2-((4-(((2,4-二氨基蝶啶-6-基)甲基)氨基)苯基)羰基氨基)-4-磷酰丁酸的作用机制涉及其与特定分子靶标(如参与叶酸代谢的酶)的相互作用。该化合物可以通过与这些酶的活性位点结合来抑制它们的活性,从而阻断必需生物分子(如DNA、RNA和蛋白质)的合成。
相似化合物的比较
类似化合物
氨甲喋呤: 叶酸的氨基衍生物,也抑制二氢叶酸还原酶。
甲氨蝶呤: 一种著名的化疗剂,抑制二氢叶酸还原酶,用于治疗癌症和自身免疫性疾病。
普拉曲沙: 一种叶酸类似物代谢抑制剂,用于治疗某些类型的淋巴瘤。
独特性
2-((4-(((2,4-二氨基蝶啶-6-基)甲基)氨基)苯基)羰基氨基)-4-磷酰丁酸由于其独特的结构,使其能够与一组不同的分子靶标和途径相互作用而具有独特性。这种独特性使其成为研究生化过程和开发新治疗剂的宝贵工具。
属性
CAS 编号 |
106351-99-9 |
|---|---|
分子式 |
C18H21N8O6P |
分子量 |
476.4 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C18H21N8O6P/c19-14-13-15(26-18(20)25-14)22-8-11(23-13)7-21-10-3-1-9(2-4-10)16(27)24-12(17(28)29)5-6-33(30,31)32/h1-4,8,12,21H,5-7H2,(H,24,27)(H,28,29)(H2,30,31,32)(H4,19,20,22,25,26) |
InChI 键 |
DIKMWUBVYMCSJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



